![molecular formula C18H26N2O3 B5297539 3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5297539.png)
3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one
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Overview
Description
3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields of research. This compound is also known as GSK-3β inhibitor and has been extensively studied for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves the inhibition of the glycogen synthase kinase-3β (GSK-3β) enzyme. This enzyme plays a crucial role in various cellular processes, including glycogen metabolism, protein synthesis, and cell differentiation. Inhibition of GSK-3β has been shown to have a beneficial effect on various pathological conditions, including neurodegenerative disorders and cancer.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one are complex and multifaceted. Inhibition of GSK-3β has been shown to have a positive effect on various cellular processes, including the regulation of glucose metabolism, protein synthesis, and cell differentiation. It has also been shown to have a beneficial effect on cognitive function and memory.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one in lab experiments include its potential therapeutic properties and its ability to inhibit GSK-3β. However, the synthesis process is complex and requires specialized equipment and expertise. The compound is also relatively expensive, which may limit its use in certain research settings.
Future Directions
There are several future directions for research involving 3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one. One potential avenue of research is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more studies are needed to evaluate the safety and efficacy of this compound in various disease models.
Synthesis Methods
The synthesis of 3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the starting material, which is then subjected to various chemical reactions to produce the final product. The synthesis process is complex and requires careful monitoring to ensure the purity and quality of the final product.
Scientific Research Applications
3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one has been extensively studied for its potential applications in various fields of research. It has been shown to have promising therapeutic properties, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in cancer treatment and as an anti-inflammatory agent.
properties
IUPAC Name |
3-methyl-9-(4-phenoxybutyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-19-14-18(23-17(19)21)10-7-12-20(15-18)11-5-6-13-22-16-8-3-2-4-9-16/h2-4,8-9H,5-7,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDRXUQPNVPNFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCN(C2)CCCCOC3=CC=CC=C3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
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